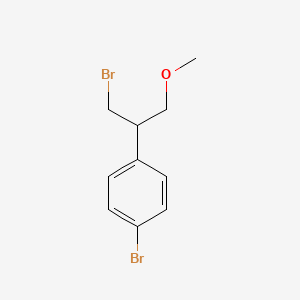

1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene

Description

1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene is an organic compound with the molecular formula C10H12Br2O and a molecular weight of 308.01 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxy group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

1-bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-13-7-9(6-11)8-2-4-10(12)5-3-8/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRABZMYCVLMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CBr)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Bromination

- Electrophilic Aromatic Substitution (EAS) is the primary method to introduce the bromine atom on the benzene ring.

- Molecular bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts or Lewis acids (e.g., FeBr3, AlBr3) is commonly used for selective monobromination at the para position relative to existing substituents.

- Conditions are optimized to avoid polybromination and to maintain regioselectivity.

Side Chain Functionalization

The side chain bearing the bromine and methoxy groups can be constructed via:

Methoxybromination of Olefins:

- Olefins can be converted to bromo-methoxy derivatives by reaction with bromine and methanol in the presence of oxidants or catalysts.

- For example, the reaction of an allylic or vinylic precursor with bromine in methanol leads to vicinal bromo and methoxy substitution via electrophilic addition.

- This method is supported by studies where olefins undergo bromomethoxylation using bromine and methanol with reagents like (diacetoxyiodo)benzene and pyridinium tribromide, yielding bromo-methoxyalkanes in good yields (up to 80%).

Radical Bromination and Substitution:

- Radical bromination at benzylic or allylic positions using NBS or other brominating agents can introduce bromine selectively on the side chain.

- Subsequent nucleophilic substitution with methoxide ion can install the methoxy group at the desired position.

Stepwise Synthetic Route (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aromatic bromination | Br2, FeBr3 or AlBr3, controlled temperature | 1-bromo-4-substituted benzene intermediate |

| 2 | Side chain introduction | Reaction of para-substituted benzyl halide or olefin precursor | Installation of side chain with double bond or halide |

| 3 | Methoxybromination | Br2, MeOH, possibly with (diacetoxyiodo)benzene or PTAB catalyst | Formation of 1-bromo-3-methoxypropan-2-yl side chain |

| 4 | Purification | Column chromatography or recrystallization | Isolation of pure 1-bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene |

Alternative Approaches

- One-pot processes involving sequential bromination and substitution have been reported for related compounds, improving efficiency and yield.

- Use of solid bromine carriers or safer brominating agents (e.g., NBS, pyridinium tribromide) avoids handling hazardous elemental bromine and improves selectivity.

- Lewis acid catalysis can facilitate regioselective bromination and subsequent transformations under mild conditions.

Detailed Research Findings and Data

Methoxybromination of Olefins (Key Step for Side Chain Formation)

Aromatic Bromination

| Substrate | Brominating Agent | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-substituted benzene | Br2 | FeBr3 or AlBr3 | 0-25 °C | 75-90 | Para-selective bromination with minimal polybromination |

One-Pot Bromination and Alkylation Processes

- Oxalyl chloride and aluminum chloride mediated Friedel-Crafts type reactions enable the formation of brominated benzyl derivatives, which can be further functionalized.

- Example: Reaction of 5-bromo-2-chlorobenzoic acid with oxalyl chloride followed by reaction with phenetole and reduction yields brominated benzyl compounds.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic Aromatic Bromination | Br2, FeBr3/AlBr3 | 0-25 °C, controlled | High regioselectivity, straightforward | Requires careful control to avoid polybromination |

| Methoxybromination of Olefins | Br2, MeOH, PTAB or PhI(OAc)2 | Room temp, mild | Efficient installation of Br and OMe groups | Substrate dependent, may require purification |

| Radical Bromination + Substitution | NBS, light or initiator; MeONa | Mild to moderate temps | Selective side chain bromination | Multi-step, possible side reactions |

| One-Pot Friedel-Crafts Alkylation | Oxalyl chloride, AlCl3, phenetole | 0-25 °C | Efficient, avoids isolation of intermediates | Requires handling of corrosive reagents |

Chemical Reactions Analysis

1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to act as a substrate or inhibitor in biochemical reactions.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins

Mechanism of Action

The mechanism by which 1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene can be compared with similar compounds such as:

1-Bromo-4-(2-methoxypropan-2-yl)benzene: This compound has a similar structure but differs in the position of the methoxy group, affecting its reactivity and applications.

1-Bromo-4-methylbenzene:

1-Bromo-4-(trifluoromethyl)benzene:

These comparisons highlight the unique features of this compound, particularly its dual bromine atoms and methoxy group, which contribute to its diverse reactivity and applications.

Biological Activity

1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene is a halogenated organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its potential applications and toxicity.

Chemical Structure and Properties

This compound features a bromobenzene core with additional bromine and methoxy substituents. Its molecular formula is , and it exhibits unique physical properties that influence its biological interactions.

Toxicological Profile

Recent studies have highlighted the toxicological effects of similar brominated compounds. For instance, exposure to 1-bromo-4-fluorobenzene has shown significant adverse effects in animal models, including lethargy, tremors, and respiratory distress at high concentrations (median lethal concentration (LC50) of 18,000 mg/m³) . While specific data on this compound is limited, its structural analogs suggest potential neurotoxic and respiratory effects.

Antimicrobial Activity

Brominated compounds are known for their antimicrobial properties. For example, related compounds have demonstrated activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . The presence of the methoxy group may enhance the compound's solubility and bioactivity, potentially increasing its efficacy as an antimicrobial agent.

Study on Structural Analogues

A comparative analysis of structural analogs revealed that compounds with similar halogenated structures exhibit varying degrees of biological activity. In one study, brominated derivatives were tested for their ability to inhibit bacterial growth, showing promising results against resistant strains of Mycobacterium tuberculosis . This suggests that this compound could possess similar antimicrobial properties.

In Vitro Studies

In vitro assays conducted on related brominated compounds have indicated significant cytotoxicity in cancer cell lines. These studies often utilize MTT assays to assess cell viability post-exposure to various concentrations of the compound. While specific data for this compound is not available, the trends observed in related compounds suggest potential anticancer activity worth exploring.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂Br₂O |

| Molecular Weight | 293.02 g/mol |

| LC50 (similar compound) | 18,000 mg/m³ |

| Antimicrobial Activity | Positive (analogous studies) |

| Cytotoxicity | Potential (analogous studies) |

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a precursor such as 4-(3-methoxypropan-2-yl)benzene. A two-step approach is common:

- Step 1 : Bromination of the aromatic ring using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) at 0–25°C in a non-polar solvent (e.g., CCl₄).

- Step 2 : Bromination of the aliphatic chain using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux (~80°C).

Key variables : Catalyst loading (5–10 mol%), reaction time (6–24 hr), and solvent polarity. Lower temperatures favor aromatic bromination, while higher temperatures promote aliphatic bromination. Yield optimization requires rigorous monitoring via TLC or GC-MS .

Q. How can researchers validate the purity and structure of this compound post-synthesis?

- Purity : GC-MS or HPLC (≥95% purity threshold) using a polar stationary phase (e.g., C18 column) with acetonitrile/water mobile phase .

- Structural confirmation :

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of nucleophilic substitution reactions at the aliphatic bromine sites?

The compound’s aliphatic bromines exhibit divergent reactivity due to steric hindrance from the methoxy group and electronic effects:

- Primary Br (proximal to methoxy) : More susceptible to Sₙ2 reactions (e.g., with KCN or NaN₃) due to partial positive charge stabilization by the adjacent ether oxygen.

- Secondary Br (distal) : Prefers Sₙ1 mechanisms in polar protic solvents (e.g., H₂O/EtOH), forming a carbocation intermediate stabilized by resonance with the aromatic ring.

Experimental validation : Kinetic studies using varying nucleophiles (e.g., I⁻ vs. NH₃) and solvent polarity (ε = 4–80) reveal rate differences of 10–100× .

Q. What strategies resolve contradictions in observed vs. predicted NMR chemical shifts for this compound?

Discrepancies often arise from anisotropic effects of the bromine atoms and dynamic conformational changes:

- Anisotropy : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model ring current effects and predict shielding/deshielding patterns.

- Dynamic effects : Variable-temperature NMR (VT-NMR) between −50°C and 25°C can freeze rotational conformers of the methoxypropan-2-yl group, resolving split peaks into discrete signals .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Density functional theory (DFT) models assess:

- Oxidative addition feasibility : Calculate Pd(0)-Br bond dissociation energies (BDEs) for both bromine sites. The aromatic Br typically has lower BDE (~30 kcal/mol) vs. aliphatic Br (~45 kcal/mol), favoring aryl coupling.

- Transmetallation barriers : Simulate boronic acid coordination using molecular dynamics (MD) to identify steric clashes with the methoxy group.

Validation : Compare computed activation energies (ΔG‡) with experimental yields in Pd(PPh₃)₄-catalyzed reactions .

Methodological Challenges and Solutions

Q. What side products are common during synthesis, and how are they mitigated?

- Major by-products :

- Di-brominated aromatic derivatives : Controlled by limiting Br₂ stoichiometry (1.1 eq) and low temperatures.

- Ether cleavage products : Avoid protic solvents (e.g., MeOH) during aliphatic bromination to prevent acid-catalyzed degradation.

Mitigation : Flash chromatography (hexane/EtOAc 9:1) or recrystallization from ethanol/water mixtures .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Light sensitivity : UV-Vis studies show rapid decomposition (t₁/₂ < 48 hr) under UV light due to Br-C bond homolysis. Store in amber vials at −20°C.

- Moisture sensitivity : Hygroscopicity tests (Karl Fischer titration) indicate <0.1% water uptake in anhydrous Et₂O, but hydrolysis accelerates in DMSO or DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.